ethyl {2-[(2-phenoxybutanoyl)amino]-1,3-thiazol-4-yl}acetate
Overview
Description
Ethyl {2-[(2-phenoxybutanoyl)amino]-1,3-thiazol-4-yl}acetate is a complex organic compound that belongs to the class of thiazole derivatives
Preparation Methods
The synthesis of ethyl {2-[(2-phenoxybutanoyl)amino]-1,3-thiazol-4-yl}acetate typically involves multi-step reactionsThe reaction conditions often involve the use of reagents such as ethyl (ethoxymethylene)-3-oxobutanoate and 2,4-difluoroaniline, which are then further reacted under specific conditions to form the desired compound .
Chemical Reactions Analysis
Ethyl {2-[(2-phenoxybutanoyl)amino]-1,3-thiazol-4-yl}acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Ethyl {2-[(2-phenoxybutanoyl)amino]-1,3-thiazol-4-yl}acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has shown potential in biological studies due to its structural similarity to bioactive molecules.
Mechanism of Action
The mechanism of action of ethyl {2-[(2-phenoxybutanoyl)amino]-1,3-thiazol-4-yl}acetate involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Ethyl {2-[(2-phenoxybutanoyl)amino]-1,3-thiazol-4-yl}acetate can be compared with other thiazole derivatives, such as:
Ethyl 2-amino-2-phenylacetate: This compound has a similar structure but lacks the phenoxybutanoyl group, resulting in different biological activities.
2-aminothiazole-based compounds: These compounds share the thiazole ring but have different substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and biological activity.
Properties
IUPAC Name |
ethyl 2-[2-(2-phenoxybutanoylamino)-1,3-thiazol-4-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-3-14(23-13-8-6-5-7-9-13)16(21)19-17-18-12(11-24-17)10-15(20)22-4-2/h5-9,11,14H,3-4,10H2,1-2H3,(H,18,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DROUZWUYAUSNSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NC(=CS1)CC(=O)OCC)OC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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